MI 63

Description

Properties

Molecular Formula |

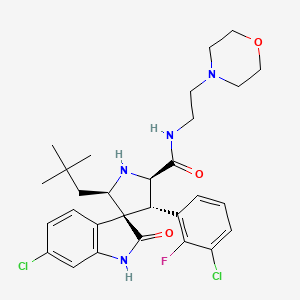

C29H35Cl2FN4O3 |

|---|---|

Molecular Weight |

577.5 g/mol |

IUPAC Name |

(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(2-morpholin-4-ylethyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |

InChI |

InChI=1S/C29H35Cl2FN4O3/c1-28(2,3)16-22-29(19-8-7-17(30)15-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-9-10-36-11-13-39-14-12-36/h4-8,15,22-23,25,35H,9-14,16H2,1-3H3,(H,33,37)(H,34,38)/t22-,23+,25-,29+/m1/s1 |

InChI Key |

YTBYOWZWBDYLQF-BGLPIVGWSA-N |

Isomeric SMILES |

CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NCCN3CCOCC3)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |

Canonical SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NCCN3CCOCC3)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MI63; MI 63; MI-63 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MI-63 in p53 Wild-Type Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogenic insults. Inactivation of the p53 pathway is a hallmark of many human cancers. In tumors that retain wild-type p53, its function is often abrogated through overexpression of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2). MDM2 binds to p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. The discovery of small molecules that disrupt the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53 function in cancer cells.

MI-63 is a potent and selective, non-peptide, small-molecule inhibitor of the MDM2-p53 interaction. This technical guide provides a comprehensive overview of the mechanism of action of MI-63 in p53 wild-type cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Core Mechanism of Action

MI-63 exerts its effects by binding with high affinity to the p53-binding pocket of MDM2, with a reported Ki value of 3 nM. This direct interaction competitively inhibits the binding of p53 to MDM2. The disruption of the MDM2-p53 complex leads to the stabilization and accumulation of p53 protein in the nucleus. Elevated levels of active p53 then transcriptionally activate a cascade of downstream target genes, ultimately leading to cell cycle arrest and/or apoptosis. The cellular response to MI-63 is highly dependent on the presence of functional, wild-type p53.

Signaling Pathway

The signaling pathway initiated by MI-63 in p53 wild-type cells is centered on the reactivation of the p53 tumor suppressor network. The diagram below illustrates the key molecular events following MI-63 treatment.

Quantitative Data

The efficacy of MI-63 has been evaluated in various p53 wild-type cancer cell lines. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Efficacy of MI-63 in p53 Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Parameter | Value | Reference |

| RH36 | Rhabdomyosarcoma | Wild-Type | Cell Viability Reduction (72h) | 13.4% | |

| RH18 | Rhabdomyosarcoma | Wild-Type | Cell Viability Reduction (72h) | <1% | |

| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | Apoptosis Induction | Dose-dependent | |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | Apoptosis Induction | Dose-dependent |

Table 2: MI-63 Induced Changes in p53 Pathway Protein Expression

| Cell Line | Protein | Change in Expression | Method | Reference |

| RH36, RH18 | p53 | Increased | Western Blot | |

| RH36, RH18 | p21(WAF1) | Increased | Western Blot | |

| RH36, RH18 | Bax | Increased | Western Blot | |

| RH36, RH18 | Cleaved PARP | Increased | Western Blot | |

| RH36, RH18 | Cleaved Caspase-3 | Increased | Western Blot | |

| OCI-AML3 | p21 | Increased | Not Specified |

Table 3: Cell Cycle Effects of MI-63 in p53 Wild-Type Cells

| Cell Line | Effect | Method | Reference |

| OCI-AML3 | G1 Phase Arrest | Not Specified | |

| MOLM-13 | G1 Phase Arrest | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of MI-63.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of MI-63 on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Seed p53 wild-type cancer cells (e.g., RH36, OCI-AML3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of MI-63 in culture medium. Remove the old medium from the wells and add 100 µL of the MI-63 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins in the p53 pathway following treatment with MI-63.

-

Cell Lysis: Plate cells and treat with MI-63 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after MI-63 treatment.

-

Cell Treatment and Harvesting: Treat cells with MI-63 for the desired duration. Harvest the cells by trypsinization, wash with PBS, and count them.

-

Fixation: Resuspend approximately 1 x 10^6 cells in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing PI and RNase A).

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis induced by MI-63.

-

Cell Treatment and Harvesting: Treat cells with MI-63 as required. Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 1X Annexin V binding buffer and analyze the samples by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the mechanism of action of MI-63 in p53 wild-type cells.

The Therapeutic Potential of MI-63: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: MI-63 is a novel, potent, and specific small-molecule inhibitor of the MDM2-p53 interaction, a critical pathway in cancer pathogenesis. Preclinical studies have demonstrated its ability to reactivate p53 tumor suppressor function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides an in-depth analysis of the therapeutic potential of MI-63, summarizing key preclinical data, detailing experimental methodologies, and visualizing the core signaling pathways. While in vitro studies have shown promise, in vivo efficacy has been a significant challenge, limiting its clinical development. This document aims to provide a comprehensive resource for researchers in the field of targeted cancer therapy.

Introduction

The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers where p53 remains unmutated, its function is often abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. The discovery of small molecules that can inhibit the MDM2-p53 interaction and restore p53 activity represents a promising therapeutic strategy. MI-63 emerged from these efforts as a potent and selective inhibitor of MDM2.

Mechanism of Action

MI-63 is a non-peptide small molecule that binds to the p53-binding pocket of MDM2 with high affinity. This direct interaction competitively inhibits the binding of p53 to MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization and accumulation of p53 protein in the nucleus leads to the transcriptional activation of its downstream target genes, ultimately resulting in the induction of apoptosis and inhibition of tumor cell proliferation.

Signaling Pathway

The reactivation of the p53 pathway by MI-63 involves a cascade of molecular events. Upon release from MDM2 inhibition, p53 transactivates genes such as CDKN1A (encoding p21) and BAX. The p21 protein is a potent cyclin-dependent kinase inhibitor that enforces cell cycle arrest, primarily at the G1/S checkpoint. BAX is a pro-apoptotic member of the Bcl-2 family that, upon upregulation, promotes the mitochondrial apoptotic pathway.

Preclinical Data

The therapeutic potential of MI-63 has been primarily evaluated in in vitro studies, particularly in rhabdomyosarcoma (RMS), a common soft tissue sarcoma in children.

In Vitro Efficacy

MI-63 has demonstrated potent and p53-dependent cytotoxic activity in various cancer cell lines. A key study by Abuali et al. (2009) investigated its effects in RMS cell lines with different p53 statuses.[1]

Table 1: In Vitro Activity of MI-63 in Rhabdomyosarcoma Cell Lines

| Cell Line | p53 Status | IC50 (µM) of MI-63 | IC50 (µM) of Nutlin-3 | Observations |

| Rh36 | Wild-Type | 0.58 | 1.35 | Significant reduction in cell viability. |

| RH18 | Wild-Type | Not Determined | Not Determined | Reduction in cell viability. |

| RD2 | Mutant | Resistant | Not Determined | Minimal effect on cell viability. |

| RH30 | Mutant | Resistant | Not Determined | Minimal effect on cell viability. |

Data extracted from Abuali et al., 2009.[2]

These findings highlight the selectivity of MI-63 for cancer cells with wild-type p53. The study also showed that MI-63 is more potent than the well-characterized MDM2 inhibitor, Nutlin-3.[2] Furthermore, treatment with MI-63 in p53 wild-type RMS cells led to a significant increase in the protein levels of p53, p21, and Bax, confirming the on-target mechanism of action.[1]

Synergy with Chemotherapy

Preclinical evidence suggests that MI-63 can enhance the efficacy of conventional chemotherapeutic agents. In p53 wild-type RMS cells, the combination of MI-63 with doxorubicin resulted in a synergistic cytotoxic effect.[1]

In Vivo Efficacy and Pharmacokinetics

Despite its promising in vitro activity, the in vivo therapeutic potential of MI-63 has been limited. A significant challenge has been its pharmacokinetic properties, which are reportedly not suitable for in vivo studies.[3] This has hindered the translation of its potent in vitro effects into animal models and, consequently, into clinical development. Another study noted that MI-63 fails to demonstrate in vivo efficacy.[4] The specific details of these in vivo studies, including the animal models, dosing, and pharmacokinetic parameters, are not extensively published in peer-reviewed literature, representing a critical knowledge gap.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the preclinical activity of MDM2 inhibitors like MI-63, based on the methodologies described in the literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of MI-63 or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are solubilized in DMSO.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Lysis: Cells treated with MI-63 and control cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p53, p21, Bax, cleaved PARP, cleaved Caspase-3) and a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Discussion and Future Perspectives

MI-63 has served as an important pharmacological tool for validating the therapeutic concept of MDM2-p53 inhibition. Its high potency and selectivity in vitro have provided a strong rationale for targeting this pathway in p53 wild-type cancers. However, the reported poor pharmacokinetic properties and lack of in vivo efficacy have been significant hurdles to its clinical translation.[3][4]

The challenges encountered with MI-63 have guided the development of next-generation MDM2 inhibitors with improved drug-like properties. For instance, the structurally related compound SAR405838 (also known as MI-773) was developed to have better oral bioavailability and has progressed into clinical trials.[4] The lessons learned from MI-63 underscore the critical importance of optimizing pharmacokinetic and pharmacodynamic properties early in the drug discovery process.

Future research in this area could focus on:

-

Structural modifications of the MI-63 scaffold: To improve its pharmacokinetic profile while retaining high binding affinity for MDM2.

-

Novel drug delivery systems: To enhance the in vivo delivery and stability of MI-63.

-

Combination strategies: Further exploration of synergistic combinations with other targeted therapies or immunotherapies in relevant preclinical models.

Conclusion

MI-63 is a potent and selective inhibitor of the MDM2-p53 interaction with clear preclinical evidence of on-target activity in p53 wild-type cancer cells. Its ability to induce apoptosis and synergize with chemotherapy in vitro highlights the therapeutic potential of reactivating the p53 pathway. However, its development has been stalled by unfavorable in vivo properties. As such, MI-63 remains a valuable research tool and a case study in the challenges of small molecule drug development, paving the way for improved second-generation MDM2 inhibitors that are now in clinical investigation.

References

- 1. MI-63: a novel small-molecule inhibitor targets MDM2 and induces apoptosis in embryonal and alveolar rhabdomyosarcoma cells with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

MI-63: A Technical Guide for a Novel MDM2 Inhibitor in Cancer Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation, and its inactivation is a common event in tumorigenesis. In many cancers that retain wild-type p53, its function is abrogated by the overexpression of its negative regulator, the E3 ubiquitin ligase MDM2. The discovery of small molecules that inhibit the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53 and induce tumor cell death. MI-63 is a potent and specific, non-peptide, small-molecule inhibitor of the MDM2-p53 interaction. This technical guide provides a comprehensive overview of MI-63, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction

The tumor suppressor p53 is a transcription factor that regulates the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[1] The activity of p53 is tightly controlled by Murine Double Minute 2 (MDM2), which binds to p53 and promotes its degradation through the ubiquitin-proteasome pathway.[2] In numerous human cancers, the MDM2 gene is amplified, leading to the functional inactivation of wild-type p53 and promoting tumor cell survival.[1] Therefore, disrupting the MDM2-p53 interaction is an attractive therapeutic strategy for treating cancers that retain wild-type p53.

MI-63 is a spiro-oxindole-based small molecule designed to fit into the p53-binding pocket of MDM2, thereby blocking the protein-protein interaction.[3][4] This inhibition stabilizes p53, leading to its accumulation and the activation of downstream p53 signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5]

Mechanism of Action

MI-63 functions by competitively binding to the hydrophobic pocket on the N-terminal domain of MDM2, the same site that the transactivation domain of p53 occupies. By mimicking the key interactions of p53 with MDM2, MI-63 effectively displaces p53, preventing its MDM2-mediated ubiquitination and subsequent proteasomal degradation. This leads to the accumulation of p53 protein in the nucleus, where it can act as a transcription factor to induce the expression of its target genes.

The reactivation of p53 by MI-63 triggers a cascade of downstream events, including:

-

Cell Cycle Arrest: Primarily through the induction of p21 (CDKN1A), which inhibits cyclin-dependent kinases (CDKs) and halts the cell cycle, allowing for DNA repair or apoptosis.[5]

-

Apoptosis: Through the upregulation of pro-apoptotic proteins such as Bax and PUMA, which increase mitochondrial outer membrane permeabilization and activate the caspase cascade.[5]

The signaling pathway is depicted in the following diagram:

Caption: Mechanism of action of MI-63 in reactivating the p53 pathway.

Quantitative Data

Binding Affinity

MI-63 exhibits a high binding affinity for MDM2, as determined by biochemical assays.

| Compound | Target | Ki (nM) | Assay Method | Reference |

| MI-63 | MDM2 | 3 | Not Specified | [5] |

| SAR405838 (MI-773) | MDM2 | 0.88 | Fluorescence Polarization | [6] |

In Vitro Efficacy: Cell Viability (IC50)

The anti-proliferative activity of MI-63 and related MDM2 inhibitors has been evaluated in various cancer cell lines. The IC50 values are highly dependent on the p53 status of the cell line, with wild-type p53 cells being significantly more sensitive.

Table 1: IC50 Values of MI-63 in Rhabdomyosarcoma (RMS) Cell Lines

| Cell Line | p53 Status | IC50 (µM) | Reference |

| RH36 | Wild-Type | Not explicitly stated, but significant viability reduction at 5-10 µM | [5] |

| RH18 | Wild-Type | Not explicitly stated, but significant viability reduction at 5-10 µM | [5] |

| RH30 | Mutant | Resistant | [5] |

| RD2 | Mutant | Resistant | [5] |

Table 2: IC50 Values of a Structurally Related MDM2 Inhibitor (SAR405838/MI-773)

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| SJSA-1 | Osteosarcoma | Wild-Type | 0.092 | [6] |

| RS4;11 | Leukemia | Wild-Type | 0.089 | [6] |

| LNCaP | Prostate Cancer | Wild-Type | 0.27 | [6] |

| HCT-116 | Colon Cancer | Wild-Type | 0.20 | [6] |

| SAOS-2 | Osteosarcoma | Deleted | >10 | [6] |

| PC-3 | Prostate Cancer | Deleted | >10 | [6] |

| SW620 | Colon Cancer | Mutant | >10 | [6] |

Table 3: IC50 Values of AMG-232 in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| SJSA-1 | Osteosarcoma | Wild-Type | 9.4 | [7] |

| HCT116 | Colon Cancer | Wild-Type | 23.8 | [7] |

| ACHN | Renal Cancer | Wild-Type | 12.8 | [7] |

| U373MG | Glioblastoma | Wild-Type | 27,360 | [8] |

| LN18 | Glioblastoma | Wild-Type | 18,540 | [8] |

| U87MG | Glioblastoma | Wild-Type | 350 | [8] |

In Vivo Efficacy

While specific in vivo efficacy data for MI-63 is limited in the public domain, studies on structurally related and mechanistically similar MDM2 inhibitors demonstrate significant anti-tumor activity in xenograft models.

Table 4: In Vivo Efficacy of MDM2 Inhibitors in Xenograft Models

| Compound | Cancer Model | Dosing Schedule | Efficacy | Reference |

| SAR405838 (MI-773) | SJSA-1 Osteosarcoma | 100 mg/kg, p.o., daily | Complete and durable tumor regression | [9] |

| SAR405838 (MI-773) | RS4;11 Leukemia | 100 mg/kg, p.o., daily | Complete and durable tumor regression | [9] |

| AMG-232 | SJSA-1 Osteosarcoma | 9.1 mg/kg, p.o., daily (ED50) | Significant tumor growth inhibition | [7] |

| AMG-232 | HCT-116 Colon Cancer | 16 mg/kg, p.o., twice daily (ED50) | Tumor stasis | [10] |

| Nutlin-3 | SJSA-1 Osteosarcoma | 200 mg/kg, p.o., twice daily | 90% tumor growth inhibition | [10] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of MI-63.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of MI-63 in a panel of cancer cell lines.

References

- 1. Molecular hybridization design and synthesis of novel spirooxindole-based MDM2 inhibitors endowed with BCL2 signaling attenuation; a step towards the next generation p53 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MI-63: a novel small-molecule inhibitor targets MDM2 and induces apoptosis in embryonal and alveolar rhabdomyosarcoma cells with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Discovery and Development of MDM2 Inhibitor MI-63: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The murine double minute 2 (MDM2) proto-oncogene is a critical negative regulator of the p53 tumor suppressor. In many human cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressive functions. The development of small molecule inhibitors that disrupt the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy to reactivate p53. This technical guide provides an in-depth overview of the discovery and development of MI-63, a potent spiro-oxindole-based inhibitor of the MDM2-p53 interaction. We will detail its mechanism of action, key experimental protocols used in its evaluation, and a summary of its biological activity. Furthermore, this guide will explore the subsequent optimization of MI-63 that led to the development of analogs with improved pharmacokinetic profiles.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The p53 protein plays a central role in maintaining genomic stability by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. The activity of p53 is tightly regulated by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, the amplification of the MDM2 gene or the overexpression of the MDM2 protein leads to the abrogation of p53 function, thereby promoting tumor cell survival and proliferation. Therefore, inhibiting the MDM2-p53 interaction is a rational approach to restore p53 activity in these tumors.

Discovery of MI-63: A Potent Spiro-oxindole Inhibitor

MI-63 was identified as a potent, non-peptide, small-molecule inhibitor of the MDM2-p53 interaction.[1] It belongs to the spiro-oxindole class of compounds designed to mimic the key interactions of the p53 N-terminal domain with the hydrophobic pocket of MDM2.

Mechanism of Action

MI-63 competitively binds to the p53-binding pocket of MDM2 with high affinity, thereby preventing the interaction between MDM2 and p53. This disruption leads to the stabilization and accumulation of p53, which in turn transcriptionally activates its downstream target genes, such as p21 (CDKN1A) and BAX. The activation of the p53 pathway ultimately results in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[1]

Data Presentation: Quantitative Analysis of MI-63 Activity

The following tables summarize the key quantitative data for MI-63 and its comparison with other relevant MDM2 inhibitors.

Table 1: Binding Affinity of MI-63 for MDM2

| Compound | Binding Affinity (Ki) to MDM2 |

| MI-63 | 3 nM[1] |

Table 2: Cellular Activity of MI-63 in Rhabdomyosarcoma (RMS) Cell Lines

| Cell Line | p53 Status | Treatment | Effect on Cell Viability (72h) |

| RH36 | Wild-type | MI-63 | 13.4% reduction[1] |

| RH18 | Wild-type | MI-63 | <1% reduction[1] |

| RH30 | Mutant | MI-63 | Resistant[1] |

| RD2 | Mutant | MI-63 | Resistant[1] |

Table 3: Comparative Cellular Potency of MI-63 and Nutlin-3

| Compound | Cell Line | IC50 |

| MI-63 | RH36 (p53 wild-type) | 0.58 µM |

| Nutlin-3 | RH36 (p53 wild-type) | 1.35 µM |

Data for Tables 2 and 3 are derived from studies on rhabdomyosarcoma cell lines and highlight the p53-dependent activity of MI-63.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize MI-63.

Fluorescence Polarization (FP) Based Competitive Binding Assay

This assay is used to determine the binding affinity of inhibitors to the MDM2 protein.

Materials:

-

Recombinant human MDM2 protein

-

Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled PMDM6-F)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

MI-63 and other test compounds

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a solution of the fluorescently labeled p53 peptide and MDM2 protein in the assay buffer.

-

Serially dilute the test compounds (e.g., MI-63) in the assay buffer.

-

Add the diluted compounds to the wells of the 384-well plate.

-

Add the MDM2/fluorescent peptide mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide from MDM2 by the inhibitor.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This assay assesses the effect of MI-63 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., RH36, RH18, RH30, RD2)

-

Complete cell culture medium

-

96-well cell culture plates

-

MI-63 and other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of MI-63 or a vehicle control for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for p53 Pathway Activation

This technique is used to detect the levels of p53 and its downstream target proteins.

Materials:

-

Cancer cells treated with MI-63

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

MDM2-p53 Signaling Pathway

Caption: The MDM2-p53 negative feedback loop and the mechanism of action of MI-63.

Experimental Workflow for MI-63 Discovery and Characterization

References

MI-63: A Technical Guide to the Reactivation of the p53 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells. In many cancers where wild-type p53 is retained, its tumor-suppressive functions are often abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2). MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.

The disruption of the p53-MDM2 interaction has emerged as a promising therapeutic strategy to reactivate the p53 pathway in cancer cells. MI-63 is a potent and specific small-molecule inhibitor of the MDM2-p53 interaction. This technical guide provides an in-depth overview of MI-63, its mechanism of action, and its role in reactivating the p53 signaling pathway.

Mechanism of Action of MI-63

MI-63 is a spiro-oxindole analog designed to mimic the key interactions of the p53 N-terminal helix with the hydrophobic cleft of the MDM2 protein. By competitively binding to this pocket, MI-63 effectively blocks the binding of p53 to MDM2. This disruption has several downstream consequences:

-

Stabilization and Accumulation of p53: By preventing MDM2-mediated ubiquitination and subsequent degradation, MI-63 leads to the stabilization and accumulation of p53 protein within the cell.

-

Activation of p53 Target Genes: The accumulated p53 is transcriptionally active and induces the expression of its downstream target genes. A key target is the cyclin-dependent kinase inhibitor p21 (CDKN1A), which mediates cell cycle arrest, primarily at the G1 phase.

-

Induction of Apoptosis: p53 activation also leads to the upregulation of pro-apoptotic proteins, such as Bax and PUMA, which trigger the intrinsic apoptotic cascade. This is evidenced by the cleavage of PARP and caspase-3.

-

Reduction in MDM4 Levels: Interestingly, treatment with MI-63 has also been shown to decrease the levels of MDM4, another negative regulator of p53, further amplifying the p53 response.

The following diagram illustrates the signaling pathway of p53 activation by MI-63.

Investigating the Downstream Targets of MI-63: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-63 is a novel, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] It belongs to a class of compounds designed to reactivate the tumor suppressor function of p53 in cancer cells where it is inactivated by overexpression of its negative regulator, MDM2. This technical guide provides an in-depth overview of the downstream targets of MI-63, the signaling pathways it modulates, and detailed experimental protocols for their investigation.

Core Mechanism of Action: Reactivation of the p53 Pathway

In normal cells, the tumor suppressor protein p53 is maintained at low levels by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and abrogation of its tumor-suppressive functions. MI-63 competitively binds to the p53-binding pocket of MDM2 with high affinity (K i = 3 nM), thereby disrupting the MDM2-p53 interaction.[1][5] This inhibition of MDM2-mediated degradation leads to the stabilization and accumulation of p53 in the nucleus.[2][3]

Activated p53 then functions as a transcription factor, upregulating the expression of a suite of target genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and senescence.[4] The cellular outcome of MI-63 treatment is highly dependent on the p53 status of the cancer cells; cells with wild-type p53 are sensitive to MI-63-induced apoptosis and growth inhibition, while cells with mutant or deleted p53 are resistant.[1]

Downstream Signaling Pathways of MI-63

The primary signaling pathway activated by MI-63 is the p53 pathway. Upon stabilization, p53 transactivates a number of downstream target genes.

Cell Cycle Arrest

One of the key functions of activated p53 is to induce cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis. The primary mediator of p53-dependent cell cycle arrest is p21 (WAF1/CIP1) .

-

p21 (WAF1/CIP1): As a cyclin-dependent kinase (CDK) inhibitor, p21 binds to and inhibits the activity of cyclin-CDK2 and cyclin-CDK4 complexes, leading to cell cycle arrest at the G1/S and G2/M checkpoints.[1][3] Studies have shown a significant increase in p21 protein expression in wild-type p53 cancer cells treated with MI-63.[1]

Apoptosis

In response to cellular stress, activated p53 can trigger apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. The intrinsic pathway is primarily initiated by the upregulation of pro-apoptotic members of the Bcl-2 family.

-

Bax: A pro-apoptotic member of the Bcl-2 family, Bax promotes apoptosis by permeabilizing the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.[1] MI-63 treatment has been shown to increase the expression of Bax protein.[1]

-

PUMA (p53 Upregulated Modulator of Apoptosis) and NOXA: These are BH3-only proteins that are potent activators of apoptosis. They are directly transactivated by p53 and function to neutralize anti-apoptotic Bcl-2 proteins, thereby promoting Bax/Bak-mediated mitochondrial outer membrane permeabilization.[2]

-

Caspase-3 and PARP Cleavage: The activation of the apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[1][3] The appearance of cleaved caspase-3 and cleaved PARP are reliable markers of apoptosis induced by MI-63.[1][3]

The signaling pathway can be visualized as follows:

Data Presentation: Quantitative Effects of MI-63

The following tables summarize the quantitative data on the effects of MI-63 on various cancer cell lines.

Table 1: Inhibition of Cell Viability by MI-63 in Rhabdomyosarcoma (RMS) Cell Lines

| Cell Line | p53 Status | MI-63 Concentration (µM) | Treatment Duration (h) | Reduction in Cell Viability (%) | Reference |

| RH36 | Wild-type | Not Specified | 72 | 13.4 | [1] |

| RH18 | Wild-type | Not Specified | 72 | <1 | [1] |

| RH30 | Mutant | Not Specified | 72 | Resistant | [1] |

| RD2 | Mutant | Not Specified | 72 | Resistant | [1] |

Table 2: Binding Affinity of MI-63 for MDM2

| Compound | Binding Affinity (K i ) | Selectivity over Bcl-2/Bcl-xL | Reference |

| MI-63 | 3 nM | >10,000-fold | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of MI-63.

Cell Culture and Drug Treatment

-

Cell Lines: Rhabdomyosarcoma (RMS) cell lines such as RH36 and RH18 (wild-type p53), and RH30 and RD2 (mutant p53) are commonly used.[1]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

MI-63 Treatment: MI-63 is dissolved in a suitable solvent like DMSO to prepare a stock solution. Cells are seeded at a desired density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of MI-63 or vehicle control (DMSO). Treatment duration can vary depending on the experiment (e.g., 24, 48, or 72 hours).

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p53, MDM2, p21, Bax, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of MI-63 for the desired duration (e.g., 72 hours).[1]

-

MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: After treatment with MI-63, both adherent and floating cells are collected.

-

Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: Following MI-63 treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

A typical experimental workflow is depicted below:

Conclusion

MI-63 is a potent MDM2 inhibitor that effectively reactivates the p53 tumor suppressor pathway in cancer cells with wild-type p53. Its downstream effects are primarily mediated by the transcriptional activation of p53 target genes, leading to cell cycle arrest and apoptosis. The key downstream targets identified are p21, Bax, PUMA, and NOXA. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanism of action of MI-63 and other MDM2 inhibitors. Understanding the intricate downstream signaling of these compounds is crucial for their continued development as targeted cancer therapeutics.

References

- 1. MI-63: a novel small-molecule inhibitor targets MDM2 and induces apoptosis in embryonal and alveolar rhabdomyosarcoma cells with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potent Embrace: A Technical Guide to the Binding Affinity of MI-63 and MDM2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of the interaction between the small molecule inhibitor MI-63 and its therapeutic target, the Murine Double Minute 2 (MDM2) oncoprotein. Understanding the binding affinity of this interaction is paramount for the rational design and development of novel cancer therapeutics aimed at reactivating the p53 tumor suppressor pathway. This document provides a comprehensive overview of the quantitative binding data, detailed experimental protocols, and the underlying signaling pathway, presented in a clear and accessible format for researchers and drug development professionals.

Quantitative Binding Affinity of MI-63 to MDM2

The binding affinity of MI-63 for MDM2 has been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Cell Line/Assay Conditions | Experimental Method | Reference |

| Ki (Inhibition Constant) | 3 nM | Recombinant human MDM2 protein | Fluorescence Polarization | [1][2] |

| IC50 (Half maximal Inhibitory Concentration) | 0.58 µM | Rh36 (rhabdomyosarcoma) cells | MTT Assay | [1] |

Note: The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the target protein. The half-maximal inhibitory concentration (IC50) reflects the concentration of the inhibitor required to reduce a biological process by 50% and is dependent on experimental conditions.

The MDM2-p53 Signaling Pathway and Mechanism of MI-63

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. MDM2 is a primary negative regulator of p53.[3][4] It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby keeping its levels low in healthy cells.[5] In many cancers, MDM2 is overexpressed, leading to the excessive degradation of wild-type p53 and allowing cancer cells to proliferate unchecked.

MI-63 is a potent and specific small-molecule inhibitor of the MDM2-p53 interaction.[2][6] It is designed to mimic the key amino acid residues of p53 that are essential for its binding to a deep hydrophobic pocket on the surface of MDM2. By competitively binding to this pocket, MI-63 physically blocks the interaction between MDM2 and p53.[5] This disruption of the MDM2-p53 complex prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. Consequently, p53 accumulates in the nucleus, where it can activate its downstream target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5]

Experimental Protocols for Determining Binding Affinity

The binding affinity of small molecules like MI-63 to their protein targets can be determined using a variety of biophysical techniques. Below are detailed methodologies for three commonly employed assays.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a widely used technique to study molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (protein), the tumbling rate of the tracer slows down, leading to an increase in the polarization of the emitted light.

Experimental Workflow:

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human MDM2 protein (N-terminal domain, e.g., residues 1-125).

-

A fluorescently labeled peptide derived from the p53 transactivation domain (e.g., TAMRA-p53 peptide).

-

MI-63, dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., PBS, pH 7.4, containing 0.01% Tween-20 and 1 mM DTT).

-

Black, low-volume 384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

A competitive binding assay is established by incubating a fixed concentration of MDM2 and the fluorescently labeled p53 peptide.[7]

-

Serial dilutions of MI-63 (or other test compounds) are added to the wells containing the MDM2-peptide complex.[8]

-

The plate is incubated at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30 minutes).[7]

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., excitation at 530 nm and emission at 580 nm for TAMRA).[7]

-

-

Data Analysis:

-

The decrease in fluorescence polarization with increasing concentrations of MI-63 indicates the displacement of the fluorescent peptide from MDM2.

-

The data are plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its affinity for the protein.

-

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event. It is a label-free technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Experimental Workflow:

References

- 1. MI-63: A novel small-molecule inhibitor targets MDM2 and induces apoptosis in embryonal and alveolar rhabdomyosarcoma cells with wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MI-63: a novel small-molecule inhibitor targets MDM2 and induces apoptosis in embryonal and alveolar rhabdomyosarcoma cells with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jbr-pub.org.cn [jbr-pub.org.cn]

- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of p53 signaling by MI-63 induces apoptosis in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of p53 signaling by MI-63 induces apoptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to Early-Stage Research on MI-63 in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-63 is a novel, non-peptide small molecule that has emerged from early-stage oncology research as a potent and specific inhibitor of the MDM2-p53 interaction. By disrupting this key protein-protein interaction, MI-63 reactivates the tumor suppressor functions of wild-type p53, leading to cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the foundational preclinical research on MI-63, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial characterization.

Core Mechanism of Action: Reactivation of the p53 Pathway

MI-63 functions by binding to the p53-binding pocket of the MDM2 protein with high affinity. This competitive inhibition prevents MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. The stabilization and accumulation of p53 in the nucleus allows it to transcriptionally activate its downstream target genes, which are critical for tumor suppression.

The core signaling pathway initiated by MI-63 is depicted below:

MI-63: A Preclinical Technical Overview of its Potential in Pediatric Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pediatric cancers, while rare, represent a significant challenge in oncology, with a pressing need for novel therapeutic strategies that offer improved efficacy and reduced long-term side effects. A promising avenue of investigation lies in the targeted reactivation of the p53 tumor suppressor pathway, which is frequently inactivated in these malignancies through mechanisms other than direct mutation. One such mechanism is the overexpression of the Mouse Double Minute 2 homolog (MDM2), a negative regulator of p53. MI-63, a potent and specific small-molecule inhibitor of the MDM2-p53 interaction, has emerged as a compelling candidate for the treatment of pediatric cancers harboring wild-type p53. This technical guide provides a comprehensive overview of the preclinical data on MI-63, focusing on its mechanism of action, efficacy in various pediatric cancer models, and detailed experimental protocols to facilitate further research and development.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair. In a significant portion of pediatric cancers, the p53 gene remains unmutated (wild-type), yet its tumor-suppressive functions are abrogated by the overexpression of MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing this crucial defense mechanism against tumorigenesis.

The development of small molecules that disrupt the MDM2-p53 interaction represents a rational and targeted therapeutic strategy to restore p53 function in these cancers. MI-63 is a novel, non-peptide small molecule that binds to MDM2 with high affinity, preventing it from interacting with and degrading p53.[1][2][3][4] This leads to the accumulation of p53, subsequent activation of its downstream targets, and ultimately, the induction of apoptosis in cancer cells with wild-type p53.[1][3][4] This document synthesizes the available preclinical evidence for MI-63's potential in treating various pediatric malignancies.

Mechanism of Action: The MDM2-p53 Signaling Pathway

MI-63's therapeutic effect is contingent on the presence of wild-type p53 in cancer cells. By inhibiting MDM2, MI-63 initiates a cascade of events that restores the tumor-suppressive function of p53.

Preclinical Efficacy of MI-63 in Pediatric Cancers

The preclinical evaluation of MI-63 has primarily focused on rhabdomyosarcoma and neuroblastoma, two common pediatric solid tumors.

Rhabdomyosarcoma (RMS)

Rhabdomyosarcoma is the most common soft tissue sarcoma in children. Studies have demonstrated that MI-63 is effective in RMS cell lines with wild-type p53.

Table 1: In Vitro Efficacy of MI-63 in Rhabdomyosarcoma Cell Lines

| Cell Line | p53 Status | MI-63 Concentration (µM) | Incubation Time (hours) | Reduction in Cell Viability (%) | Citation |

| RH36 (ERMS) | Wild-type | 5 | 72 | 86.6 | [3][4] |

| RH18 (ARMS) | Wild-type | 5 | 72 | >99 | [3][4] |

| RH30 (ARMS) | Mutant | 5 | 72 | No significant reduction | [3][4] |

| RD2 (ERMS) | Mutant | 5 | 72 | No significant reduction | [3][4] |

ERMS: Embryonal Rhabdomyosarcoma; ARMS: Alveolar Rhabdomyosarcoma

Treatment of p53 wild-type RMS cells with MI-63 leads to a significant increase in the expression of p53 and its downstream targets, p21 and Bax.[3][4] This is accompanied by the induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3.[3][4] Notably, MI-63 was found to be more potent than the well-characterized MDM2 inhibitor, Nutlin-3, in inhibiting the proliferation and viability of RMS cells.[3][4] Furthermore, synergistic effects were observed when MI-63 was used in combination with doxorubicin, a standard chemotherapeutic agent for RMS.[3][4]

Neuroblastoma

Neuroblastoma is a cancer of the sympathetic nervous system and is one of the most common solid tumors in early childhood. While specific in-depth studies on MI-63 in neuroblastoma are limited, the general class of MDM2 inhibitors has shown promise.[5] One study has identified MI-63 as an MDM2 inhibitor with anticancer activity in neuroblastoma cells, though detailed quantitative data from this specific study is not publicly available.[5] Given that a majority of neuroblastomas harbor wild-type p53, MI-63 represents a rational therapeutic agent for this disease.

Other Pediatric Cancers

Currently, there is a lack of publicly available preclinical data on the efficacy of MI-63 in other pediatric cancers such as medulloblastoma, retinoblastoma, and Ewing's sarcoma. Research into the potential of MI-63 in these malignancies is warranted, particularly for subtypes that retain wild-type p53.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MI-63.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of MI-63 on the viability of pediatric cancer cell lines.

Workflow:

Detailed Steps:

-

Cell Seeding: Plate pediatric cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of MI-63 in complete culture medium. Remove the medium from the wells and add 100 µL of the MI-63 dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest MI-63 treatment.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for p53 Pathway Activation

This protocol outlines the steps to detect changes in key proteins of the p53 pathway following MI-63 treatment.

Workflow:

Detailed Steps:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of MI-63 for the specified time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, Bax, cleaved PARP, and cleaved caspase-3 overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Studies

Xenograft Tumor Model Protocol (General)

-

Cell Implantation: Subcutaneously inject a suspension of pediatric cancer cells (e.g., 1-5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer MI-63 via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for histological and molecular analysis.

Discussion and Future Directions

The preclinical data, though limited, strongly suggests that MI-63 is a promising therapeutic agent for pediatric cancers that retain wild-type p53, particularly rhabdomyosarcoma. Its high potency and ability to synergize with conventional chemotherapy are significant advantages. However, several key areas require further investigation to advance MI-63 towards clinical application:

-

Comprehensive In Vivo Studies: Rigorous in vivo studies are crucial to establish the efficacy and safety profile of MI-63 in various orthotopic and patient-derived xenograft (PDX) models of pediatric cancers.

-

Pharmacokinetics and Pharmacodynamics: A thorough understanding of the pharmacokinetic and pharmacodynamic properties of MI-63 is necessary to determine optimal dosing and treatment schedules.

-

Biomarker Development: Identifying predictive biomarkers beyond p53 status could help in selecting patients who are most likely to respond to MI-63 therapy.

-

Exploration in Other Pediatric Cancers: The therapeutic potential of MI-63 should be investigated in a broader range of pediatric malignancies, including neuroblastoma, medulloblastoma, retinoblastoma, and Ewing's sarcoma.

-

Combination Therapies: Further exploration of combination strategies with other targeted agents or standard-of-care chemotherapy is warranted to enhance anti-tumor activity and overcome potential resistance mechanisms.

Conclusion

MI-63 represents a targeted therapeutic approach with significant potential for the treatment of p53 wild-type pediatric cancers. The reactivation of the p53 pathway by inhibiting MDM2 is a validated strategy, and MI-63 has demonstrated promising preclinical activity. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to build upon this foundation and accelerate the development of this and similar agents for the benefit of children with cancer. As of now, there is no publicly available information on MI-63 entering clinical trials for pediatric cancers.

References

- 1. MDM2 non-genotoxic inhibitors as innovative therapeutic approaches for the treatment of pediatric malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. MI-63: A novel small-molecule inhibitor targets MDM2 and induces apoptosis in embryonal and alveolar rhabdomyosarcoma cells with wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MI-63: a novel small-molecule inhibitor targets MDM2 and induces apoptosis in embryonal and alveolar rhabdomyosarcoma cells with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting MDM2 for Neuroblastoma Therapy: In Vitro and In Vivo Anticancer Activity and Mechanism of Action [mdpi.com]

Methodological & Application

MI-63 Experimental Protocol for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-63 is a novel, potent, and specific small-molecule inhibitor of the MDM2-p53 interaction.[1][2] It binds to the p53-binding pocket of MDM2 with high affinity, disrupting the autoregulatory feedback loop and leading to the stabilization and activation of the p53 tumor suppressor protein.[1][3] This activation of p53 in wild-type p53-expressing cancer cells triggers downstream pathways, resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of MI-63.

Mechanism of Action

MI-63 functions by inhibiting the E3 ubiquitin ligase activity of MDM2, which targets p53 for proteasomal degradation.[4][5] By blocking the MDM2-p53 interaction, MI-63 leads to an accumulation of p53 protein.[1][3] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21(WAF1) and the pro-apoptotic protein Bax.[1][2] This cascade of events ultimately leads to the induction of apoptosis, confirmed by the cleavage of PARP and caspase-3.[1][2]

Caption: Signaling pathway of MI-63 in cancer cells with wild-type p53.

Quantitative Data Summary

The following tables summarize the key quantitative data for MI-63 from in vitro studies.

Table 1: Binding Affinity and Potency of MI-63

| Parameter | Value | Cell Line/System | Reference |

| MDM2 Binding Affinity (Ki) | 3 nM | Biochemical Assay | [1][2] |

| IC50 (Cell Viability) | 0.58 µM | RH36 (rhabdomyosarcoma) | [3] |

| IC50 (Nutlin-3) | 1.35 µM | RH36 (rhabdomyosarcoma) | [3] |

Table 2: Effect of MI-63 on Cell Viability in Rhabdomyosarcoma (RMS) Cell Lines

| Cell Line | p53 Status | MI-63 Concentration | Treatment Duration | Reduction in Cell Viability | Reference |

| RH36 | Wild-type | 5 µM | 72 hours | 86.6% | [1][3] |

| RH18 | Wild-type | 10 µM | 72 hours | >99% | [1][2] |

| RH30 | Mutant | Not specified | 72 hours | Resistant | [1] |

| RD2 | Mutant | Not specified | 72 hours | Resistant | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of MI-63 on the viability and proliferation of cancer cells.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell lines (e.g., RH36, RH18)

-

Complete culture medium

-

MI-63 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells at a density of 7,000 cells/well in 100 µL of complete culture medium in a 96-well plate.[3]

-

Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of MI-63 in culture medium. The final concentrations may range from 0.1 to 10 µM.[3] A vehicle control (DMSO) should be included.

-

Remove the medium from the wells and add 100 µL of the MI-63 dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

-

Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[6][7][8]

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Mix gently and incubate for at least 15 minutes at room temperature to ensure complete solubilization.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[6][8]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of p53 and its downstream targets.

Materials:

-

Cells treated with MI-63

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-Bax, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of MI-63 for the specified time (e.g., 20, 30, and 40 hours).[3]

-

Lyse the cells in lysis buffer and determine the protein concentration using a protein assay kit.

-

Denature the protein lysates by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

This protocol is used to demonstrate the disruption of the MDM2-p53 interaction by MI-63.

Caption: Workflow for the Co-Immunoprecipitation assay.

Materials:

-

Cells treated with MI-63

-

Co-IP lysis buffer

-

Primary antibodies for immunoprecipitation (e.g., anti-MDM2 or anti-p53)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary and secondary antibodies for Western blotting

Procedure:

-

Treat cells with MI-63 or a vehicle control.

-

Lyse the cells with a non-denaturing Co-IP lysis buffer to maintain protein-protein interactions.

-

Pre-clear the cell lysates by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MDM2) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., anti-p53). A decrease in the amount of co-immunoprecipitated p53 in MI-63 treated samples would indicate disruption of the MDM2-p53 interaction.

Conclusion

MI-63 is a valuable tool for studying the MDM2-p53 pathway and holds therapeutic potential for cancers with wild-type p53. The protocols outlined in these application notes provide a framework for investigating the in vitro effects of MI-63, from assessing its impact on cell viability to elucidating its mechanism of action at the molecular level. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. MI-63: a novel small-molecule inhibitor targets MDM2 and induces apoptosis in embryonal and alveolar rhabdomyosarcoma cells with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MI-63: A novel small-molecule inhibitor targets MDM2 and induces apoptosis in embryonal and alveolar rhabdomyosarcoma cells with wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Menin-MLL Inhibitor MI-503 in Cell Culture Experiments

A Note on Terminology: The compound "MI-63" is not extensively documented in scientific literature as a menin-MLL inhibitor. It is possible this is a typographical error and refers to the well-established MG-63 osteosarcoma cell line. This document will focus on a well-characterized and potent menin-MLL inhibitor, MI-503 , as a representative compound of this class for use in cell culture experiments. The principles and protocols outlined here are broadly applicable to other potent menin-MLL inhibitors.

Introduction to Menin-MLL Inhibition

The interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver in a significant subset of acute leukemias, particularly those with MLL rearrangements (MLL-r).[1][2] Menin acts as a scaffold protein, tethering the MLL fusion oncoprotein to chromatin, which leads to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, promoting leukemogenesis and blocking hematopoietic differentiation.[1][2][3]

Small molecule inhibitors, such as MI-503, have been developed to specifically disrupt this protein-protein interaction.[4][5] By binding to menin, MI-503 prevents its association with MLL fusion proteins, leading to the downregulation of their target genes, cell growth arrest, and induction of apoptosis in MLL-r leukemia cells.[1][5] These inhibitors are a promising therapeutic strategy for this high-risk leukemia subtype.

Mechanism of Action: Disrupting the Menin-MLL Interaction

MI-503 is a potent, cell-permeable small molecule that binds to a hydrophobic pocket on the surface of menin, the same pocket that MLL and MLL fusion proteins utilize for binding. This competitive inhibition effectively displaces MLL from menin, preventing the formation of the oncogenic complex on chromatin. The subsequent loss of this complex at gene promoters leads to a reduction in histone methylation (specifically H3K4me3 and H3K79me2), transcriptional repression of key target genes, and ultimately, the induction of differentiation and apoptosis in leukemia cells.[1][6][7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of menin-MLL inhibitors like MI-503 and its analogs in various leukemia cell lines.

Table 1: In Vitro Potency of Menin-MLL Inhibitors

| Compound | Assay Type | Cell Line | IC50 / GI50 (nM) | Reference |

|---|---|---|---|---|

| MI-463 | FP Competition | - | 32 | [4] |

| MI-503 | FP Competition | - | 33 | [4] |